molecular formula C15H23N3O3S B2967107 3-({4-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}methyl)-1lambda6-thiolane-1,1-dione CAS No. 2415622-22-7

3-({4-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}methyl)-1lambda6-thiolane-1,1-dione

Cat. No.: B2967107
CAS No.: 2415622-22-7
M. Wt: 325.43
InChI Key: UDPMVVXJZMPWJE-UHFFFAOYSA-N
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Description

3-({4-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}methyl)-1lambda6-thiolane-1,1-dione is a complex organic compound with a unique structure that combines a pyrimidine ring, a piperidine ring, and a thiolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({4-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}methyl)-1lambda6-thiolane-1,1-dione typically involves multiple steps, starting with the preparation of the pyrimidine and piperidine intermediates. These intermediates are then coupled through a series of reactions to form the final compound. Common reagents used in these reactions include lutidine and TBTU as coupling agents .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This often includes scaling up the reaction conditions and using more efficient catalysts and solvents. The exact methods can vary depending on the specific requirements of the production process.

Chemical Reactions Analysis

Types of Reactions

3-({4-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}methyl)-1lambda6-thiolane-1,1-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, pressures, and solvents to optimize the reaction rates and yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield thiols or sulfides.

Scientific Research Applications

3-({4-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}methyl)-1lambda6-thiolane-1,1-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-({4-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}methyl)-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets and pathways. These interactions can include binding to enzymes or receptors, inhibiting or activating specific biochemical pathways, and inducing cellular responses. The exact mechanism can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine and piperidine derivatives, such as:

Uniqueness

What sets 3-({4-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}methyl)-1lambda6-thiolane-1,1-dione apart is its unique combination of functional groups and rings, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

3-[[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]thiolane 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O3S/c19-22(20)9-4-14(12-22)10-18-7-2-13(3-8-18)11-21-15-16-5-1-6-17-15/h1,5-6,13-14H,2-4,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDPMVVXJZMPWJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=NC=CC=N2)CC3CCS(=O)(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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